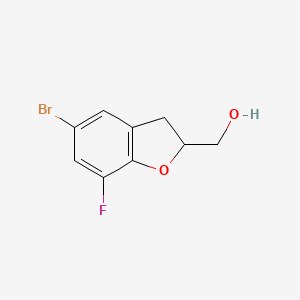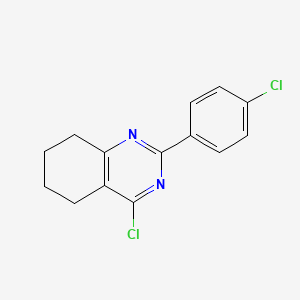
2-Chloro-3-(1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of both chloro and pyrazolyl groups in the molecule provides unique reactivity and properties that can be exploited in different chemical contexts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-3-bromopyridine with pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is first deprotonated with a base like potassium carbonate, and then reacted with 2-chloro-3-bromopyridine in the presence of a palladium catalyst and a phosphine ligand .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Chloro-3-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Electrophilic substitution: Products include halogenated or nitrated pyrazole derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.
科学的研究の応用
2-Chloro-3-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The chloro and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with target proteins, influencing their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(1H-imidazol-1-yl)pyridine
- 2-Chloro-3-(1H-triazol-1-yl)pyridine
- 2-Chloro-3-(1H-pyrrol-1-yl)pyridine
Uniqueness
2-Chloro-3-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to imidazole, triazole, or pyrrole derivatives. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in various chemical and biological applications .
特性
分子式 |
C8H6ClN3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC名 |
2-chloro-3-pyrazol-1-ylpyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H |
InChIキー |
BPUZJHBJMYPBEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)N2C=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 8-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8441237.png)
![2-[(1H-indazol-5-yloxy)methyl]benzyl-amine](/img/structure/B8441242.png)





![Methyl 4-[(4-methoxypyrrolidine-2-carbonyl)amino]benzoate](/img/structure/B8441303.png)
![4-[(s)-2-(4-p-Tolyloxy-phenoxymethyl)-pyrrolidin-1-yl]-butyric acid hcl](/img/structure/B8441311.png)





